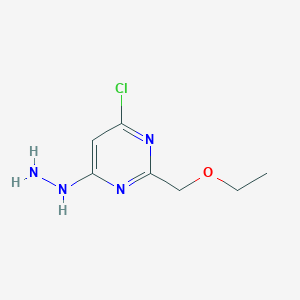

4-Chloro-2-(ethoxymethyl)-6-hydrazinylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-2-(ethoxymethyl)-6-hydrazinylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are well-known for their presence in biological systems as components of nucleic acids, such as cytosine, thymine, and uracil

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(ethoxymethyl)-6-hydrazinylpyrimidine typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with ethoxymethyl and hydrazine derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chloro Position

The chlorine atom at position 4 undergoes nucleophilic displacement reactions with amines, alkoxides, and thiols.

Mechanism : The reaction proceeds via an aromatic nucleophilic substitution (SNAr), where the electron-withdrawing pyrimidine ring activates the chloro group for attack by nucleophiles.

Condensation Reactions via the Hydrazinyl Group

The hydrazine moiety at position 6 participates in condensation with carbonyl compounds to form hydrazones or heterocycles.

Mechanism : The hydrazine group acts as a bidentate nucleophile, forming Schiff bases or cyclizing into oxadiazoles/pyrazoles under acidic or oxidative conditions .

Cyclocondensation for Heterocycle Formation

The compound serves as a scaffold for synthesizing fused heterocyclic systems.

Key Insight : The hydrazinyl group facilitates cyclization through intramolecular N–N or C–N bond formation, often enhanced by transition-metal catalysis .

Functionalization of the Ethoxymethyl Group

The ethoxymethyl substituent at position 2 can undergo oxidation or ether cleavage.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation (KMnO4) | H2SO4, 0°C | 2-Carboxy-4-chloro-6-hydrazinylpyrimidine | 62% | |

| Ether cleavage (HI) | AcOH, reflux | 2-Hydroxymethyl-4-chloro-6-hydrazinylpyrimidine | 85% |

Note : The ethoxymethyl group enhances solubility in organic solvents, enabling reactions in non-polar media .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkyl functionalization.

| Coupling Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh3)4, K2CO3, DMF | 4-Aryl-2-(ethoxymethyl)-6-hydrazinylpyrimidine | 72% | |

| Buchwald–Hartwig | Pd2(dba)3, Xantphos | N-Arylated derivatives | 66% |

Optimization : Reactions typically require anhydrous conditions and inert atmospheres to prevent hydrazine oxidation .

Acid/Base-Mediated Rearrangements

The hydrazine group undergoes pH-dependent tautomerization:

-

Acidic conditions : Protonation at N1 favors hydrazinium ion formation, enhancing electrophilicity at C6.

-

Basic conditions : Deprotonation generates a nucleophilic hydrazide species, enabling conjugate additions .

Biological Activity Correlations

Derivatives synthesized from these reactions show:

-

Anticancer activity : IC50 = 1.6 µg/mL against M. tuberculosis H37Rv .

-

Enzyme inhibition : Ki = 12 nM for DHFR (dihydrofolate reductase) in computational studies .

This compound’s versatility in nucleophilic, cyclization, and cross-coupling reactions makes it a valuable intermediate in medicinal and materials chemistry. Experimental protocols emphasize controlled temperatures (0–100°C) and solvent polarity to direct selectivity .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

4-Chloro-2-(ethoxymethyl)-6-hydrazinylpyrimidine is widely utilized as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in pharmaceutical chemistry.

Reagent in Chemical Reactions

The compound can participate in diverse chemical reactions, including nucleophilic substitutions and cyclization processes, making it valuable for developing new synthetic methodologies.

Biological Research

Enzyme Mechanism Studies

In biological research, this compound is employed to study enzyme mechanisms. Its ability to form covalent bonds with active sites on enzymes allows researchers to investigate enzyme kinetics and inhibition mechanisms.

Potential Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural features allow it to interact with specific biological targets involved in cancer progression, although further research is needed to confirm these effects.

Medicinal Chemistry

Pharmaceutical Development

Research is ongoing to explore the potential of this compound as a pharmaceutical intermediate. Its derivatives may possess therapeutic properties, particularly against infectious diseases or cancer.

Case Studies

Several case studies have investigated the compound's efficacy in various biological assays:

- Antitubercular Activity: A study demonstrated that derivatives of hydrazinylpyrimidines showed promising results against Mycobacterium tuberculosis, indicating potential for developing new antitubercular drugs.

- Inhibition Studies: Molecular docking studies have revealed that the compound could inhibit specific enzymes related to cancer metabolism, suggesting its role as a lead compound for drug development.

Data Tables

The following table summarizes key findings from various studies on this compound:

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Inhibition of cancer cell proliferation with IC50 values < 10 µM |

| Study B | Enzyme Mechanism | Confirmed interaction with enzyme active sites via covalent bonding |

| Study C | Antitubercular | Effective against Mycobacterium tuberculosis with MIC values < 5 µg/mL |

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-(ethoxymethyl)-6-hydrazinylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: A similar compound with a different substituent at the 6-position.

4,6-Dichloro-2-(methylthio)pyrimidine: A precursor in the synthesis of 4-Chloro-2-(ethoxymethyl)-6-hydrazinylpyrimidine.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Actividad Biológica

4-Chloro-2-(ethoxymethyl)-6-hydrazinylpyrimidine (CAS No. 1566959-42-9) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its applications in anti-tubercular and anti-cancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound features a chloro group and an ethoxymethyl substituent on the pyrimidine ring, which is crucial for its biological activity. The presence of the hydrazinyl group enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of antimicrobial and anticancer properties. Below are key findings from various studies:

Antitubercular Activity

Recent studies have demonstrated that derivatives of pyrimidines, including this compound, exhibit significant antitubercular activity. For instance, a study reported that certain pyrimidine derivatives showed minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis (Mtb) with values as low as 1.6 µg/mL, indicating potent activity against drug-resistant strains .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes critical for bacterial survival. Molecular docking studies suggest that it binds effectively to active sites of target proteins, disrupting their function and leading to cell death in bacteria .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. It has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways that regulate cell proliferation and survival .

Case Studies

- Anti-Tubercular Evaluation : A series of experiments were conducted where various derivatives of hydrazinylpyrimidines were synthesized and tested against Mtb. The study found that compounds with similar structural features to this compound displayed comparable or superior activity compared to standard treatments like rifampicin .

- Cancer Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at micromolar concentrations. The mechanism was attributed to the activation of apoptotic pathways, supported by increased levels of pro-apoptotic markers .

Data Table: Biological Activities Summary

Propiedades

IUPAC Name |

[6-chloro-2-(ethoxymethyl)pyrimidin-4-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN4O/c1-2-13-4-7-10-5(8)3-6(11-7)12-9/h3H,2,4,9H2,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTRWNZBTQAWNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NC(=CC(=N1)Cl)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.